Glyco-amphetamine

Description

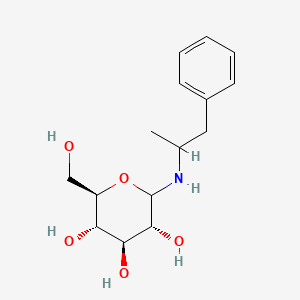

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO5 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(1-phenylpropan-2-ylamino)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H23NO5/c1-9(7-10-5-3-2-4-6-10)16-15-14(20)13(19)12(18)11(8-17)21-15/h2-6,9,11-20H,7-8H2,1H3/t9?,11-,12-,13+,14-,15?/m1/s1 |

InChI Key |

SGWHGUIQACNBIX-XPMBSJARSA-N |

Isomeric SMILES |

CC(CC1=CC=CC=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Analysis in Glycidate Derived Amphetamine Formation

Comprehensive Mechanistic Studies of Glycidic Acid Derivative Conversion to Amphetamine Precursors

The conversion of glycidic acid derivatives into amphetamine precursors is a multi-step process. A common starting material is ethyl 3-phenylglycidate, which is first converted to phenyl-2-propanone (P2P), a primary precursor for amphetamine. researchgate.netauburn.edu This ketone is then subjected to reductive amination to yield the final product.

Exploration of Decarboxylation Pathways for Phenylacetic Acid Glycidates

The transformation of phenylacetic acid glycidates, such as ethyl 3-phenylglycidate, into phenyl-2-propanone (P2P or BMK) is initiated by hydrolysis and subsequent decarboxylation. researchgate.net The ester is first hydrolyzed to the corresponding glycidic acid. This intermediate is unstable and readily undergoes decarboxylation (loss of CO2). nih.govsciforum.net

Theoretical studies using density functional theory (DFT) have explored the mechanism of this decomposition. nih.govresearchgate.netresearchgate.net The process is believed to occur via a cyclic transition state. Two primary pathways have been proposed for the decarboxylation of the intermediate glycidic acid: one involving a four-membered cyclic transition state and another proceeding through a five-membered cyclic transition state. nih.govsciforum.net Computational analysis indicates that the pathway involving a five-membered cyclic transition state is energetically more favorable. nih.govsciforum.netresearchgate.net This reaction proceeds through a concerted, cyclic transition state, resulting in an enol intermediate that tautomerizes to the more stable ketone, P2P. masterorganicchemistry.com

Ester Hydrolysis: The glycidic ester is saponified, typically under acidic conditions, to form the unstable glycidic acid.

Decarboxylation: The glycidic acid spontaneously decarboxylates. The mechanism involves the formation of a transient enol, which then rearranges to the final ketone product, P2P. researchgate.netmasterorganicchemistry.com

It is crucial to note that under certain acidic conditions, an alternative decarboxylation can occur, leading to the formation of the isomeric ketone, phenyl-1-propanone (P1P). researchgate.net

Detailed Analysis of the Leuckart Reaction in Glycidate-Based Amphetamine Synthesis

Once phenyl-2-propanone (P2P) is obtained, the Leuckart reaction is one of the most common methods for its conversion to amphetamine. uvci.edu.cimdma.chwikipedia.org This reaction is a form of reductive amination that uses ammonium (B1175870) formate (B1220265) or a mixture of formamide (B127407) and formic acid as the nitrogen source and reducing agent. wikipedia.orgwikipedia.org

The reaction mechanism is complex and proceeds through several key steps: wikipedia.org

Iminium Ion Formation: Ammonia (B1221849), formed from the decomposition of ammonium formate, attacks the carbonyl carbon of P2P to form an intermediate carbinolamine. wikipedia.orgscribd.com This intermediate then dehydrates to form an iminium ion.

Reduction: The formate ion acts as a hydride donor, reducing the iminium ion to form N-formylamphetamine. wikipedia.orgwikipedia.org

Hydrolysis: The resulting N-formylamphetamine intermediate is then hydrolyzed, typically with a strong acid like hydrochloric acid, to remove the formyl group and yield amphetamine. wikipedia.orgunodc.org

Stereochemical Outcomes and Enantiomeric Purity in Glycidate-Route Amphetamine Synthesis

Amphetamine possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, existing as two enantiomers: (S)-(+)-dextroamphetamine and (R)-(-)-levoamphetamine. wikipedia.org The synthesis of amphetamine starting from achiral precursors like phenyl-2-propanone (P2P) via the Leuckart reaction results in a racemic mixture, meaning it contains equal amounts of the (S) and (R) enantiomers. oup.comdea.gov

This is because the key bond-forming steps, such as the nucleophilic attack of ammonia on the planar carbonyl group of P2P, are not stereoselective. The attack can occur from either face of the molecule with equal probability, leading to both enantiomers of the intermediate and, ultimately, the final product.

Therefore, amphetamine produced via the glycidate-P2P-Leuckart route is inherently racemic (a 50:50 mixture of d- and l-amphetamine). oup.com Achieving an enantiomerically pure or enriched product from this route requires an additional resolution step. This is often accomplished by using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. dea.govresearchgate.net The presence of nearly pure (S)-amphetamine alongside specific impurities may suggest that a racemic synthesis was performed, followed by optical resolution. researchgate.net

Characterization of Unintended By-products and Impurities Unique to Glycidate-Derived Amphetamine Production

The glycidate route to amphetamine is associated with a distinct profile of by-products and impurities. These compounds can arise from side reactions during the conversion of the glycidate to P2P or during the subsequent Leuckart reaction. The identification of these "route-specific" impurities is a critical tool in forensic chemistry for determining the synthetic pathway used. mdma.ch

Impurities from Glycidate Conversion: A key impurity formed during the acid-catalyzed conversion of the glycidate is phenyl-1-propanone (P1P) . researchgate.net This isomer of P2P arises from an alternative decarboxylation pathway. researchgate.net

Impurities from the Leuckart Reaction: The Leuckart reaction itself is a significant source of impurities. unodc.orgmdpi.com When P2P is used as the precursor, several characteristic by-products are formed:

N-formylamphetamine: This is the direct intermediate of the reaction and can remain in the final product if the hydrolysis step is incomplete. wikipedia.orgunodc.orgmdpi.com

4-methyl-5-phenylpyrimidine (B1615610): This heterocyclic compound is a well-known and specific marker for the Leuckart synthesis of amphetamine from P2P. unodc.orgmdpi.com

Di(β-phenylisopropyl)amine (DPIA): This secondary amine can form, particularly when formic acid is used in the reaction mixture. unodc.org

Furthermore, if the P2P precursor contains the P1P impurity from the glycidate step, P1P will also undergo the Leuckart reaction, leading to a unique set of corresponding impurities: researchgate.net

N-(1-phenylpropyl)formamide

1-phenylpropan-1-amine

The presence of these three compounds—P1P, N-(1-phenylpropyl)formamide, and 1-phenylpropan-1-amine—is a strong indicator that the amphetamine was synthesized from a glycidic acid pre-precursor. researchgate.netresearchgate.net Recent studies have noted an increasing trend in the occurrence of these specific glycidate marker compounds since 2016. researchgate.netresearchgate.net

The table below summarizes the key impurities associated with the glycidate-Leuckart synthesis route.

| Impurity Name | Origin | Significance | Reference |

| Phenyl-1-propanone (P1P) | Glycidate conversion | Marker for glycidate route | researchgate.net |

| N-(1-phenylpropyl)formamide | Leuckart reaction of P1P | Marker for glycidate route | researchgate.net |

| 1-phenylpropan-1-amine | Leuckart reaction of P1P | Marker for glycidate route | researchgate.net |

| N-formylamphetamine | Incomplete hydrolysis in Leuckart reaction | Intermediate and marker for Leuckart route | wikipedia.orgunodc.orgmdpi.com |

| 4-methyl-5-phenylpyrimidine | Leuckart reaction of P2P | Specific marker for Leuckart route | unodc.orgmdpi.com |

| N,N-di(β-phenylisopropyl)amine (DPIA) | Leuckart reaction side product | Marker for Leuckart route | unodc.org |

| Dibenzylketone | Impure P2P synthesis from phenylacetic acid | Indicates a different P2P synthesis route | unodc.org |

| α-benzylphenethylamine | Leuckart reaction of dibenzylketone | Impurity from impure P2P | unodc.org |

Impurity Profiling and Analytical Identification of Glycidate Derived Amphetamines

Discovery and Spectroscopic Elucidation of Route-Specific Marker Compounds

The synthesis of amphetamine from glycidic acid derivatives, often via the Leuckart reaction, produces a unique profile of impurities. nih.govresearchgate.net Identifying these impurities is key to tracing the drug's origin. Forensic research has focused on discovering and characterizing marker compounds that are specific to this pathway. researchgate.netresearchgate.net

Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for Marker Identification (e.g., Phenyl-1-propanone, N-(1-phenylpropyl)formamide, 1-Phenylpropan-1-amine)

The structural elucidation of these forensic markers relies on powerful analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Following controlled laboratory syntheses that replicate the clandestine production process, the resulting chemical mixtures are analyzed to isolate and identify unique byproducts. researchgate.netnih.gov

In a pivotal study, researchers identified three specific marker compounds for amphetamines synthesized from glycidic acid pre-precursors: Phenyl-1-propanone , N-(1-phenylpropyl)formamide , and 1-Phenylpropan-1-amine . nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns of the impurities. For instance, the electron ionization (EI) mass spectra of these markers show characteristic ions that allow for their initial identification within a complex mixture from a seized sample. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is then used for definitive structural confirmation. nih.govresearchgate.net By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, scientists can map out the precise arrangement of atoms, confirming the identity of compounds like N-(1-phenylpropyl)formamide. nih.govacs.org

The table below summarizes the key analytical data for these identified glycidate route markers.

Table 1: Key Spectroscopic Data for Glycidate-Route Markers

| Marker Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|

| Phenyl-1-propanone | C₉H₁₀O | 134.18 | 105, 77, 51 |

| N-(1-phenylpropyl)formamide | C₁₀H₁₃NO | 163.22 | 118, 91, 77 |

| 1-Phenylpropan-1-amine | C₉H₁₃N | 135.21 | 120, 91, 77 |

Data compiled from forensic chemistry literature.

Mechanistic Formation of Forensic Marker Compounds During Synthesis

The presence of these specific markers is a direct consequence of the chemical reactions occurring during the conversion of glycidic acid derivatives to amphetamine. The primary precursor formed from the glycidate is typically 1-phenyl-2-propanone (P2P). unodc.orgunodc.org However, side reactions and the presence of unreacted intermediates from the initial glycidate conversion lead to the formation of unique impurities.

The formation of Phenyl-1-propanone is significant because it is an isomer of the main precursor, P2P (1-phenyl-2-propanone), suggesting a rearrangement process may occur under the acidic conditions used to convert the glycidate. researchgate.net The subsequent Leuckart reaction, which converts the ketone (P2P) into amphetamine using a formamide-based reagent, is not perfectly efficient. unodc.org This can lead to the formation of N-(1-phenylpropyl)formamide and 1-Phenylpropan-1-amine from the isomeric Phenyl-1-propanone, marking them as clear indicators of the glycidate route. nih.govresearchgate.net

Advanced Chromatographic and Spectroscopic Techniques for Impurity Profiling

To effectively analyze and profile seized amphetamine samples, forensic laboratories employ a suite of sophisticated analytical techniques. mdpi.com The goal is to separate the complex mixture of the main drug, cutting agents, and trace-level impurities to create a chemical "fingerprint" of the sample. service.gov.uk

Development and Validation of Gas Chromatography-Mass Spectrometry Methods for Glycidate Markers

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for amphetamine impurity profiling due to its high sensitivity, specificity, and robustness. mdpi.com Forensic laboratories have developed and validated specific GC-MS methods to detect the markers associated with the glycidate route. journal-imab-bg.orggreenpub.org

The validation process ensures the method is reliable and fit for purpose, assessing parameters such as:

Selectivity and Specificity : The ability to distinguish the target markers from other substances in the sample. d-nb.info

Linearity : Ensuring the instrument's response is proportional to the concentration of the analyte over a given range. greenpub.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determining the lowest concentration of a marker that can be reliably detected and quantified. greenpub.orgnih.gov For amphetamines, validated methods can achieve LODs as low as 0.70 to 7.0 ng/mL in biological samples. nih.gov

Precision and Accuracy : Assessing the method's reproducibility and closeness to the true value, often measured through recovery studies. d-nb.infonih.gov

A typical GC-MS method involves injecting a sample extract into the instrument, where it is vaporized. The components are then separated as they travel through a long, thin capillary column (e.g., a non-polar HP-1 column). mdpi.com As each compound exits the column, it enters the mass spectrometer, which generates a mass spectrum that helps identify it. journal-imab-bg.org

Table 2: Example GC-MS Validation Parameters

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Linearity (R²) | > 0.99 | High correlation between concentration and signal. nih.gov |

| LOD | 0.02 - 7.0 ng/mL | High sensitivity for detecting trace impurities. d-nb.infonih.gov |

| LOQ | 1.0 - 22.5 ng/mL | Lowest level for accurate quantitative results. greenpub.orgnih.gov |

| Recovery | 80 - 108% | High efficiency of the extraction process. d-nb.infonih.gov |

| Precision (RSD) | < 15% | High reproducibility of the measurement. d-nb.info |

Values are illustrative and compiled from various validated methods for amphetamines and related substances. greenpub.orgd-nb.infonih.gov

Application of Complementary Analytical Approaches for Comprehensive Characterization

While GC-MS is a powerful tool, no single technique can provide a complete picture. Therefore, forensic scientists often use complementary analytical approaches for a more comprehensive characterization of amphetamine samples. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) : This technique is particularly useful for analyzing thermally unstable or non-volatile compounds that are not suitable for GC-MS. nih.govsystemproject.eu LC-HRMS has been successfully used to identify new potential marker compounds in amphetamine synthesis waste. systemproject.eu

Infrared (IR) Spectroscopy : Provides information about the functional groups present in a molecule, serving as an additional confirmation of a compound's identity. researchgate.net

Capillary Electrophoresis (CE) : Offers a different separation mechanism based on a molecule's charge and size, which can help resolve compounds that co-elute (emerge at the same time) in GC. mdpi.com

The use of these complementary methods provides a higher level of confidence in the identification of impurities and helps to build a more detailed and robust chemical profile of a seized sample. nih.gov

Retrospective Database Analysis and Epidemiological Trends of Glycidate-Based Amphetamine Production

Forensic intelligence relies on the systematic analysis of data from seized drug samples. By creating and maintaining databases of impurity profiles, law enforcement and forensic agencies can monitor trends in illicit drug production over time. nih.govmdpi.com

Retrospective analysis of these databases has been crucial in demonstrating the shift towards glycidate pre-precursors. nih.govresearchgate.net By searching for the presence of the specific glycidate markers (Phenyl-1-propanone, N-(1-phenylpropyl)formamide, and 1-Phenylpropan-1-amine) in samples seized over several years, a clear epidemiological trend emerges. nih.gov

For example, a study using the German amphetamine profiling database analyzed samples dating back to 2009. nih.govresearchgate.net The results showed a significant and increasing occurrence of the three glycidate marker compounds from 2016 onwards. nih.govresearchgate.net This analytical data provided concrete proof that mirrored intelligence based on seizures of the pre-precursors themselves, confirming that clandestine labs were increasingly adopting glycidic acid derivatives to bypass controls on the traditional precursor, P2P, and the pre-precursor APAAN. europa.euresearchgate.netnih.gov This trend is not isolated, with international bodies noting the global appearance of "designer precursors" like P-2-P methyl glycidic acid derivatives in illicit amphetamine production. incb.orgunodc.org

Table 3: Illustrative Trend of Glycidate Marker Occurrence in Seized Amphetamine

| Year | Percentage of Samples Containing Glycidate Markers (%) |

|---|---|

| 2014 | < 1% |

| 2015 | 2% |

| 2016 | 8% |

| 2017 | 15% |

| 2018 | 25% |

This data is illustrative, based on the described increasing trend from 2016 onwards as reported in forensic studies. nih.govresearchgate.net

This intelligence-led approach, grounded in detailed chemical analysis, is vital for informing policy, directing law enforcement resources, and anticipating future shifts in the dynamic illicit drug market. service.gov.ukresearchgate.net

Theoretical Pharmacological Considerations of Amphetamines from Glycidate Pathways

Postulated Influence of Synthesis-Related Micro-Impurities on Neurotransmitter System Interactions

The synthesis of amphetamine from glycidate precursors via the Leuckart reaction is known to generate a variety of by-products. mdpi.com While the primary psychoactive effects of amphetamine are attributed to its interaction with monoamine transporters, leading to increased synaptic levels of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506), the influence of co-ingested micro-impurities on these neurotransmitter systems is an area of growing theoretical concern. nih.govmdpi.com

Impurities stemming from the Leuckart route can include substances like N-formylamphetamine, 4-methyl-5-phenylpyrimidine (B1615610), and N,N-di-(β-phenylisopropyl)formamide. mdpi.comresearchgate.net The structural similarity of some of these by-products to amphetamine and other neuroactive compounds suggests a potential for direct or indirect interaction with neurotransmitter systems. For instance, any compound retaining a phenethylamine (B48288) backbone could theoretically exhibit some affinity for monoamine transporters (DAT, NET, and SERT) or receptors. mdpi.comacs.org

The presence of these micro-impurities could modulate the primary effects of amphetamine in several ways:

Direct Action on Transporters: Some impurities might act as weaker substrates or inhibitors of DAT, NET, or SERT, potentially altering the reuptake dynamics of monoamines beyond the effects of amphetamine alone. acs.org

Allosteric Modulation: It is conceivable that certain by-products could bind to allosteric sites on monoamine transporters, modifying the binding affinity or transport capacity of the primary ligand, amphetamine. researchgate.net

Enzyme Inhibition: Impurities could potentially inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), leading to prolonged and elevated synaptic concentrations of monoamines. nih.gov

Formation of Novel Psychoactive Metabolites: The metabolism of these unique impurities could lead to the in-vivo formation of new psychoactive compounds with their own distinct pharmacological profiles.

While direct experimental evidence on the specific neuropharmacological actions of glycidate-pathway impurities is limited, the theoretical potential for these micro-impurities to subtly or significantly alter the neurochemical environment of the user warrants further investigation.

Structural-Activity Relationship Hypotheses for Amphetamines Synthesized Through Diverse Precursor Routes

The structural-activity relationship (SAR) of amphetamines is well-established, with minor structural modifications leading to significant changes in pharmacological activity. acs.org The core phenylethylamine structure is fundamental to its sympathomimetic actions. mdpi.com Variations in ring substitution or on the amine group can shift the selectivity and potency towards different monoamine transporters. acs.orgscielo.org.mx

The synthesis route can influence the final product's stereochemistry, which has profound pharmacological implications. The Leuckart method, commonly used with BMK derived from glycidates, produces a racemic mixture of d- and l-amphetamine. europa.eu D-amphetamine is considered three to five times more potent than l-amphetamine in its effects on the central nervous system, with a greater impact on dopamine systems, while l-amphetamine has a more balanced effect on both dopamine and norepinephrine. nih.gov In contrast, stereoselective methods using precursors like norephedrine (B3415761) or norpseudoephedrine (B1213554) can yield a product enriched in a specific enantiomer. europa.eu

The SAR hypotheses for amphetamines from different precursor routes can be summarized as follows:

| Precursor Route | Key Characteristics | Postulated SAR Implications |

| Glycidate → BMK → Leuckart | Racemic (d/l-amphetamine) product. europa.eu Presence of specific pyrimidine (B1678525) and formamide (B127407) impurities. mdpi.com | Balanced but potent CNS stimulation from the racemic mixture. nih.gov The influence of impurities on the overall pharmacological profile is an open question. |

| Norephedrine/Norpseudoephedrine | Stereoselective synthesis, yielding a specific enantiomer. europa.eu | The pharmacological profile would be dominated by the specific enantiomer produced, with a potentially different balance of dopaminergic and noradrenergic activity compared to a racemic mixture. nih.gov |

| Phenylacetic Acid → P2P | Can introduce impurities like dibenzylketone. unodc.org | The presence of different by-products may lead to a distinct pharmacological profile compared to the glycidate route. |

The diversity in precursor and synthetic routes highlights that "amphetamine" is not a single entity in the illicit market but rather a product whose pharmacological signature can be subtly modulated by its chemical lineage.

Computational Modeling and Molecular Docking Approaches to Predict Interactions of Minor By-products

In the absence of extensive empirical data, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling offer a powerful in silico approach to predict the potential neuropharmacological interactions of synthesis by-products. researchgate.nettmrjournals.comscielo.br These techniques can provide valuable insights into how these minor compounds might bind to and modulate the function of key proteins involved in neurotransmission.

Molecular Docking: This technique can be used to predict the binding affinity and conformation of a ligand (in this case, a synthesis by-product) within the binding site of a target protein, such as DAT, NET, or SERT. researchgate.net For example, studies have used molecular docking to investigate the binding of amphetamine and its analogues to monoamine transporters and enzymes like monoamine oxidase. tmrjournals.comresearchgate.net By applying these methods to the specific impurities identified from glycidate pathways, researchers can generate hypotheses about their potential to act as substrates, inhibitors, or allosteric modulators. For instance, a docking study could reveal whether an impurity like 4-methyl-5-phenylpyrimidine can fit into the dopamine binding pocket of DAT and, if so, with what predicted affinity. mdpi.com

QSAR Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. scielo.br By training a QSAR model on a dataset of compounds with known affinities for monoamine transporters, it is possible to predict the activity of new or uncharacterized molecules, such as the by-products from amphetamine synthesis. scielo.br This approach can help to prioritize which impurities are most likely to be pharmacologically active and therefore warrant further experimental investigation.

Preclinical Research Paradigms for Investigating Amphetamines of Diverse Synthetic Origin

Development of In Vitro Assays for Assessing Neurochemical Profiles of Route-Specific Amphetamine Samples

The initial characterization of a novel amphetamine derivative like Glyco-amphetamine would involve a battery of in vitro assays to determine its primary pharmacological mechanism of action. These assays are crucial for understanding how the compound interacts with key neural targets, which in turn predicts its potential psychoactive effects and abuse liability. The primary targets for amphetamines are the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov

In vitro studies are typically conducted using either preparations of rat brain synaptosomes or cultured human cells that have been genetically modified to express these human transporters. researchgate.net The two main types of assays are uptake inhibition assays and neurotransmitter release assays.

Uptake Inhibition Assays: These assays measure the ability of a compound to block the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. The potency of the compound is typically expressed as its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. For instance, studies on various amphetamine analogues have shown that most are potent inhibitors of DAT and NET, with variable effects on SERT. nih.gov

Release Assays: Amphetamines are known to not only block reuptake but also to act as substrates for the transporters, causing them to reverse their function and release neurotransmitters from the presynaptic terminal. nih.gov Release assays quantify this effect, providing a more complete picture of the compound's neurochemical profile.

The ratio of a compound's potency at DAT versus SERT (DAT/SERT ratio) is often used as a predictor of its subjective effects and abuse potential. smw.ch Compounds with a high DAT/SERT ratio, like amphetamine itself, tend to have strong stimulant and reinforcing properties. smw.ch In contrast, compounds with a lower DAT/SERT ratio, such as 3,4-methylenedioxymethamphetamine (MDMA), often have more pronounced empathogenic and serotonergic effects. smw.ch

For a novel compound like Glyco-amphetamine, these in vitro assays would be the first step in its preclinical evaluation. The table below illustrates the kind of data that would be generated from such studies, using hypothetical values for Glyco-amphetamine based on the known properties of other amphetamines.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |

|---|---|---|---|---|

| d-Amphetamine | 24.8 | 7.4 | 2100 | 84.7 |

| MDMA | 530 | 68 | 128 | 0.24 |

| Glyco-amphetamine (Hypothetical) | 150 | 45 | >5000 | >33.3 |

Employment of Animal Models for Investigating Behavioral Phenotypes Associated with Variably Synthesized Amphetamines

Following in vitro characterization, the next step in the preclinical evaluation of a novel synthetic amphetamine is to investigate its effects on behavior in animal models. Rodents, such as rats and mice, are most commonly used for this purpose. mdpi.com These models are essential for understanding the compound's stimulant, reinforcing, and potential cognitive-modulating effects.

A standard battery of behavioral tests would be employed to characterize the behavioral phenotype associated with Glyco-amphetamine. These tests include:

Locomotor Activity: This is a fundamental test to assess the stimulant properties of a compound. Amphetamines typically produce a dose-dependent increase in locomotor activity. mdpi.com This is often measured in an open-field arena, where the animal's movements are tracked by automated systems.

Drug Discrimination: This paradigm is used to assess the subjective effects of a drug. Animals are trained to recognize the internal state produced by a known drug (e.g., d-amphetamine) and to make a specific response (e.g., pressing one of two levers) to receive a reward. The novel compound is then tested to see if it substitutes for the training drug, indicating similar subjective effects.

Self-Administration: This is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug. researchgate.net Animals are surgically implanted with an intravenous catheter and learn to perform a response (e.g., pressing a lever) to receive an infusion of the drug. The rate at which an animal will work to receive the drug is a measure of its reinforcing efficacy.

Conditioned Place Preference (CPP): This test measures the rewarding effects of a drug by pairing its administration with a specific environment. If the drug is rewarding, the animal will spend more time in the drug-paired environment when given a choice between it and a neutral environment.

The following table provides an example of the kind of results that might be obtained from these behavioral studies for a hypothetical compound like Glyco-amphetamine, compared to known amphetamines.

| Behavioral Test | d-Amphetamine | MDMA | Glyco-amphetamine (Hypothetical) |

|---|---|---|---|

| Locomotor Activity | Significant Increase | Moderate Increase | Dose-dependent increase |

| Drug Discrimination (vs. d-amphetamine) | Full Substitution | Partial Substitution | Full Substitution |

| Self-Administration | Readily Self-Administered | Less Readily Self-Administered | Readily Self-Administered |

| Conditioned Place Preference | Robust Preference | Variable Preference | Robust Preference |

Methodological Advancements in Comprehensive Preclinical Characterization of Illicitly Produced Amphetamines

The preclinical characterization of novel synthetic amphetamines is an evolving field, with continuous advancements in analytical and methodological approaches. These advancements are critical for keeping pace with the rapid emergence of new psychoactive substances from illicit production.

One of the key areas of advancement is in the use of high-throughput screening (HTS) techniques for in vitro assays. HTS allows for the rapid pharmacological profiling of a large number of compounds, which is essential when dealing with the constant influx of new synthetic drugs. researchgate.net These methods often utilize fluorescent or luminescent probes to measure transporter activity in a multi-well plate format, significantly increasing the efficiency of the screening process.

In the realm of animal models, there is a growing emphasis on developing more sophisticated behavioral paradigms that can assess not only the primary stimulant and reinforcing effects of a drug but also its impact on more complex cognitive functions, such as decision-making, impulsivity, and social behavior. researchgate.net For example, tasks like the five-choice serial reaction time task (5-CSRTT) can provide detailed information about a drug's effects on attention and impulsivity.

Furthermore, there have been significant advances in neuroimaging techniques for use in preclinical animal models. Techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) can be used in anesthetized or even awake animals to visualize a drug's effects on brain activity and neurotransmitter systems in real-time. This allows for a more direct correlation between a compound's neurochemical effects and its behavioral consequences.

Finally, the integration of 'omics' technologies, such as proteomics and metabolomics, is becoming increasingly important in the preclinical characterization of novel drugs. researchgate.net These approaches can provide a comprehensive overview of the changes in protein expression and metabolic pathways that are induced by a drug, offering insights into its potential mechanisms of toxicity and long-term effects.

The comprehensive preclinical characterization of a novel synthetic amphetamine like Glyco-amphetamine would ideally incorporate these advanced methodologies to provide a thorough understanding of its pharmacological profile and potential risks.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Glyco-amphetamine to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for compound synthesis, including detailed documentation of reagents (e.g., purity, supplier), reaction conditions (temperature, pH), and characterization techniques (NMR, HPLC-MS). Validate reproducibility by comparing spectral data with published standards and conducting inter-laboratory validation .

Q. How can researchers identify Glyco-amphetamine’s primary mechanisms of action in neurochemical pathways?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo microdialysis to measure neurotransmitter release (dopamine, serotonin). Pair these with knockout animal models to isolate receptor-specific effects. Cross-validate findings using computational docking simulations .

Q. What are best practices for designing rigorous in vivo studies to assess Glyco-amphetamine’s pharmacokinetics?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Use randomized, blinded dosing in animal models with controls for circadian rhythms and diet. Quantify plasma concentrations via LC-MS/MS and correlate with behavioral outcomes (e.g., locomotor activity assays) .

Q. How should researchers conduct systematic literature reviews to contextualize Glyco-amphetamine within amphetamine-type stimulant (ATS) research?

- Methodological Answer : Use databases like PubMed and Scopus with search terms "Glyco-amphetamine," "ATS metabolism," and "neurochemical profiling." Apply PECO framework (Population: in vitro/in vivo models; Exposure: Glyco-amphetamine; Comparator: unmodified amphetamine; Outcome: receptor affinity/toxicity). Critically appraise sources using PRISMA guidelines to avoid bias .

Advanced Research Questions

Q. How can contradictory findings about Glyco-amphetamine’s metabolic stability be resolved?

- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., species-specific CYP450 isoforms). Perform in vitro hepatic microsome assays under standardized conditions (pH 7.4, 37°C) and compare degradation rates across studies. Use contradiction analysis frameworks to prioritize hypotheses (e.g., principal contradiction theory) .

Q. What methodological challenges arise when studying Glyco-amphetamine’s long-term neurotoxic effects, and how can they be mitigated?

- Methodological Answer : Longitudinal studies face attrition and variable dosing compliance. Address this via telemetry-based dosing verification in animal models and multi-timepoint biomarker analysis (e.g., glial fibrillary acidic protein for neuroinflammation). Employ mixed-effects models to account for missing data .

Q. How can researchers ensure reproducibility in Glyco-amphetamine’s behavioral assays across different experimental models?

- Methodological Answer : Standardize protocols using ARRIVE 2.0 guidelines for animal research. Share raw data and code via repositories like Zenodo. Validate behavioral tests (e.g., open-field vs. elevated plus maze) through cross-lab replication studies. Report negative results to reduce publication bias .

Q. What integrative approaches are suitable for analyzing Glyco-amphetamine’s effects on multi-omics networks (e.g., metabolomics, transcriptomics)?

- Methodological Answer : Use pathway enrichment tools (MetaboAnalyst, STRING) to link differential metabolites/genes to neurotoxic pathways. Apply weighted gene co-expression network analysis (WGCNA) to identify hub nodes. Validate findings with targeted assays (qPCR for top genes) and orthogonal methods (e.g., CRISPR interference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.